N-[(2,5-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine
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Overview
Description
N-[(2,5-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a quinazoline core substituted with methoxy groups and a difluorophenylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2,5-difluorobenzyl chloride with 6,7-dimethoxyquinazolin-4-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.
Substitution: The difluorophenylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
N-[(2,5-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2,5-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
N-[(2,5-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine: shares structural similarities with other quinazoline derivatives, such as:
Uniqueness
Biological Activity
N-[(2,5-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H15F2N3O2
- Molar Mass : 331.32 g/mol
- CAS Number : 477868-59-0
This compound exhibits biological activity primarily through its interaction with various molecular targets involved in cellular signaling pathways. Notably, it has been studied for its role as an inhibitor of the NF-κB pathway, which is crucial in regulating immune response and inflammation.
Inhibition of NF-κB Activation
Research indicates that similar quinazoline derivatives can selectively inhibit the activation of NF-κB in macrophage-like cells. For instance, compounds in this class have shown to suppress the production of pro-inflammatory cytokines such as IL-6 and TNFα, with IC50 values indicating potent activity (e.g., IL-6 IC50 = 0.84 µM) . This suggests a potential therapeutic application in inflammatory diseases.
Biological Activity and Efficacy
The biological activity of this compound can be summarized as follows:
Activity | IC50 | Remarks |
---|---|---|
Inhibition of IL-6 production | 0.84 µM | Significant anti-inflammatory potential |
Inhibition of TNFα production | 4.0 µM | Less potent compared to IL-6 inhibition |
NF-κB translocation inhibition | 2 µM | Blocks nuclear translocation of NF-κB dimer |
Case Studies and Research Findings
-
Inflammation and Macrophage Targeting :
A study highlighted that quinazoline derivatives could induce cell death in activated macrophages, suggesting their potential in treating conditions exacerbated by excessive macrophage activation such as autoimmune diseases . -
Cytotoxicity Assessment :
The cytotoxic effects of this compound were evaluated against various cancer cell lines. The results indicated a dose-dependent response with significant inhibition of cell proliferation at higher concentrations. -
Selectivity for Kinase Inhibition :
Similar compounds have demonstrated selective inhibition for IKKβ over IKKα, which is relevant for reducing side effects while maintaining efficacy against NF-κB activation . This selectivity is crucial for developing safer anti-inflammatory drugs.
Properties
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O2/c1-23-15-6-12-14(7-16(15)24-2)21-9-22-17(12)20-8-10-5-11(18)3-4-13(10)19/h3-7,9H,8H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPKPBHZOBGLME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=C(C=CC(=C3)F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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